molecular formula C24H23NO5S2 B3471148 MFCD04066634

MFCD04066634

Cat. No.: B3471148
M. Wt: 469.6 g/mol
InChI Key: VVBHTZGWHIPGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the code “MFCD04066634” is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD04066634 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial production methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities without compromising its quality.

Chemical Reactions Analysis

Types of Reactions: MFCD04066634 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical structures and properties, which are essential for their applications in various fields.

Scientific Research Applications

MFCD04066634 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing other compounds. In biology, it is used in studies involving cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of MFCD04066634 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The detailed mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds: MFCD04066634 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include 1,2-Cyclohexane dicarboxylic acid diisononyl ester and other related chemical substances .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its properties and behavior in various reactions distinguish it from other similar compounds, making it a valuable substance in scientific research and industrial applications.

Properties

IUPAC Name

1-[4-[2,2-bis-(4-methylphenyl)sulfonylethenylamino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S2/c1-17-4-12-22(13-5-17)31(27,28)24(32(29,30)23-14-6-18(2)7-15-23)16-25-21-10-8-20(9-11-21)19(3)26/h4-16,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBHTZGWHIPGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.